molecular formula C4H8O2<br>C2H5COOCH3<br>C4H8O2 B153301 Methyl propionate CAS No. 554-12-1

Methyl propionate

Cat. No.: B153301
CAS No.: 554-12-1
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Description

Methyl propionate, also known as methyl propanoate, is an organic compound with the molecular formula CH₃CH₂CO₂CH₃. It is a colorless liquid characterized by a fruity, rum-like odor. This compound is commonly used as a solvent and in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propionate can be synthesized through the esterification of propionic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: Industrially, this compound is produced via carboalkoxylation. This process involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst, such as nickel carbonyl or palladium(0) complexes . The reaction can be represented as follows: [ \text{C}_2\text{H}_4 + \text{CO} + \text{MeOH} \rightarrow \text{MeO}_2\text{CCH}_2\text{CH}_3 ]

Chemical Reactions Analysis

Types of Reactions: Methyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl propionate has several applications in scientific research and industry:

Comparison with Similar Compounds

Methyl propionate can be compared with other esters such as:

Uniqueness: this compound is unique due to its specific combination of properties, such as its fruity odor and its use as a solvent and precursor in various chemical syntheses .

Properties

IUPAC Name

methyl propanoate
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InChI

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3
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InChI Key

RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID7027201
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour
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Boiling Point

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C
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Flash Point

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water
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Density

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5
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Color/Form

Colorless liq

CAS No.

554-12-1
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Melting Point

-125 °F (NTP, 1992), -87.5 °C, -88 °C
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Record name METHYL PROPIONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II)acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 40 ml (500 mmol) pyridine, 20 ml methanol and 5 g paraformaldehyde. Air was then evacuated from autoclave, and then carbon monoxide (30 bar) and ethene (20 bar) were added. The autoclave was then sealed and heated to a temperature of 110° C. After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn and analyzed by gas liquid chromatography. Two products were found; methoxymethylpropionate, which had been formed with a selectivity of 10%, and methylpropionate, which had been formed with a selectivity of 90%. The mean reaction rate was calculated to be 200 mol ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(4-Hydroxy-phenyl)-(2S)-[4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (664 mg) was prepared starting from 4′-trifluoromethyl-biphenyl-4-carboxylic acid (532 mg, 2.0 mmol) and tyrosine methyl ester (462 mg, 2.0 mmol) according to general procedure A. The above compound (443 mg, 1.0 mmol) was treated with 1-fluoro-4-cyanobenzene (181 mg, 1.5 mmol) following general procedure B to give 3-[4-(4-cyano-phenoxy)-phenyl]-(2S)-[(4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (360 mg). The ester was hydrolyzed following general procedure C to give the title compound (345 mg)
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
443 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl propionate
Reactant of Route 2
Methyl propionate
Reactant of Route 3
Methyl propionate
Reactant of Route 4
Reactant of Route 4
Methyl propionate
Reactant of Route 5
Methyl propionate
Reactant of Route 6
Methyl propionate
Customer
Q & A

Q1: What is the molecular formula and weight of methyl propionate?

A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. []

Q2: What are the main spectroscopic data points that can be used to characterize this compound?

A2: this compound can be characterized using Infrared (IR) spectroscopy, which reveals characteristic peaks for the C=O and C-O stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen and carbon environments within the molecule. [, , ]

Q3: Is this compound miscible with water?

A3: this compound has limited miscibility with water. [] This property can be exploited for separation techniques like salting-out extraction. []

Q4: How does the presence of methanol affect this compound in the context of chemical reactions?

A4: Methanol can lead to the hydrolysis of this compound, forming propionic acid and methanol. This side reaction can impact the yield of desired products in reactions involving this compound. [, ]

Q5: What is the role of this compound in the production of methyl methacrylate (MMA)?

A5: this compound is a key intermediate in the production of MMA. It can be converted to MMA through a condensation reaction with formaldehyde. [, , , , ]

Q6: What types of catalysts are effective for the conversion of this compound to MMA?

A6: Various heterogeneous catalysts have been investigated for this reaction, including those based on boron and phosphorus oxides, often promoted with oxides of zirconium, tungsten, or bismuth. [, , ]

Q7: What factors influence the selectivity of the catalytic conversion of this compound to MMA?

A7: Factors such as temperature, catalyst composition, and the presence of promoters significantly influence the selectivity towards MMA. For example, higher temperatures can lead to the formation of byproducts like diethyl ketone. [, ]

Q8: What is the role of this compound in biodiesel chemistry?

A8: While not a major component of biodiesel itself, this compound serves as a model compound for studying the atmospheric chemistry of biodiesel constituents. Its reactions with atmospheric oxidants like chlorine atoms and OH radicals provide insights into the degradation pathways and environmental impact of biodiesel. [, , ]

Q9: Have computational methods been used to study this compound reactions?

A9: Yes, computational chemistry techniques like density functional theory (DFT) and transition state theory have been employed to investigate the reaction mechanisms and kinetics of this compound reactions. These studies help to elucidate reaction pathways, identify key intermediates, and predict reaction rates. [, , ]

Q10: What are some industrial applications of this compound?

A10: In addition to its role as an intermediate in MMA production, this compound finds use as a solvent in various industrial processes, including the synthesis of pharmaceuticals and polymers. Its fruity odor also makes it suitable for use as a flavoring agent. [, , ]

Q11: What are the advantages of using supercritical this compound in chemical synthesis?

A12: Supercritical this compound, often in combination with carbon dioxide, offers advantages as a reaction medium for certain transformations. These conditions can enable the use of milder reaction temperatures and pressures, leading to improved selectivity and reduced energy consumption. [, ]

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